Cesium tantalum oxide is classified as an inorganic compound, specifically a tantalate. Its structure aligns with the perovskite family of materials, characterized by the general formula ABO3, where A represents a larger cation (cesium in this case) and B represents a smaller cation (tantalum). The compound has been extensively studied for its electronic and optical properties, making it a candidate for optoelectronic applications .
The synthesis of cesium tantalum oxide can be achieved through various methods. One notable approach is the solvothermal method, which involves dissolving precursors in a solvent under high temperature and pressure conditions. For instance, in one study, cesium carbonate and tantalum oxide were mixed in a solvent and heated to facilitate the formation of cesium tantalum oxide crystals.
Other methods include solid-state reactions where stoichiometric amounts of cesium carbonate and tantalum pentoxide are mixed and calcined at high temperatures (around 800 °C) to form the oxide .
The molecular structure of cesium tantalum oxide features a three-dimensional framework typical of perovskites. The tantalum ions are octahedrally coordinated by oxygen ions, forming [TaO6] octahedra that share corners with adjacent octahedra. This arrangement leads to a stable crystal lattice.
Cesium tantalum oxide participates in various chemical reactions, particularly those involving oxidation states of tantalum. One significant reaction involves the interaction of cationic tantalum clusters with molecular oxygen, leading to oxidation processes that can be monitored under controlled conditions.
The mechanism of action for cesium tantalum oxide as a photocatalyst involves its ability to absorb light and generate charge carriers (electrons and holes). These charge carriers participate in redox reactions that facilitate hydrogen production from water.
Cesium tantalum oxide exhibits distinct physical and chemical properties that are crucial for its applications:
Cesium tantalum oxide has diverse applications across several fields:
CsTaO₃ crystallizes in a primitive cubic perovskite structure with the space group Pm-3m (No. 221). In this configuration:
The TaO₆ octahedra form a three-dimensional network by corner-sharing oxygen atoms, with cesium ions filling the interstitial cavities. This arrangement creates a highly symmetric lattice, which remains stable across a wide pressure range (0–100 GPa) [2]. First-principles calculations using density functional theory (DFT) with PBEsol-mBJ functionals confirm the direct bandgap nature of CsTaO₃, with valence and conduction bands meeting at the Γ-point in the Brillouin zone [7]. The compound’s structural integrity under compression is evidenced by phonon dispersion studies, which show no imaginary frequencies—indicating dynamic stability even at extreme pressures [2].
Table 1: Structural Parameters of CsTaO₃
Property | Value | Conditions | Method |
---|---|---|---|
Lattice Constant (Å) | 4.24 | 0 GPa, 0 K | DFT (PBEsol) [7] |
Bulk Modulus (GPa) | 154 | Ambient pressure | Murnaghan EOS [2] |
Ta-O Bond Length (Å) | 2.12 | Optimized geometry | DFT [7] |
Space Group | Pm-3m | 0–100 GPa | XRD/DFT [2] |
The exploration of CsTaO₃ began alongside broader interest in perovskite oxides during the mid-20th century. Initial studies focused on synthetic routes and basic crystallography, but its potential remained untapped due to challenges in single-phase synthesis. A resurgence occurred in the 2010s with advances in computational materials science, enabling precise prediction of its electronic and thermal properties [7]. Landmark work by Sabir et al. (2023) utilized semi-classical Boltzmann transport theory to model thermoelectric responses, revealing exceptional power factors under pressure—establishing CsTaO₃ as a candidate for waste-heat recovery systems [2] [8].
Concurrently, CsTaO₃ gained traction in optoelectronics due to its bandgap (2.9–3.2 eV), which is tunable via strain engineering. This adaptability allows absorption edge modulation into the visible spectrum, critical for solar photocatalysis [7]. The compound’s integration into perovskite solar cells as an electron-selective layer further highlighted its role in enhancing device stability and efficiency [7] [10]. Recent breakthroughs in quantum computing interfaces have utilized tantalum-based oxides, where controlling interfacial oxidation (e.g., Ta/TaOₓ layers) is essential for minimizing decoherence in qubits [5].
Electronic and Optical Properties
CsTaO₃ exhibits a wide direct bandgap of 2.90 eV at ambient pressure, decreasing to 2.45 eV at 100 GPa due to orbital hybridization changes under compression. This pressure-induced reduction enhances visible-light absorption, evidenced by red-shifted peaks in the imaginary dielectric function (ε₂) spectra [2] [8]. The material’s high dielectric constant (~25) and low leakage current favor applications in capacitors and gate dielectrics [4]. Density of states analyses reveal dominant contributions from O-2p orbitals in the valence band and Ta-5d (t₂g and eg) states in the conduction band, facilitating electron-hole pair generation under irradiation [7].
Thermal and Chemical Stability
Thermogravimetric analyses confirm decomposition resistance up to 1000°C, attributable to strong Ta-O covalent bonds and ionic Cs-O interactions [9]. Under oxidative conditions, CsTaO₃ forms a self-passivating amorphous Ta₂O₅ layer when exposed to air—similar to pure tantalum’s corrosion behavior [5] [6]. This surface oxide further evolves into a crystalline suboxide (TaOₓ, 0 < x < 2.5) at the CsTaO₃/oxide interface, which retains metallic conductivity while protecting the bulk lattice [5]. Such dual-layer passivation enables stability in:
Table 2: Stability and Functional Properties of CsTaO₃
Property | Value/Range | Significance |
---|---|---|
Bandgap (eV) | 2.90 (0 GPa) → 2.45 (100 GPa) | Tunable optoelectronic response [8] |
Thermal Decomposition (°C) | >1000 | Suitable for high-temperature devices [9] |
Dielectric Constant | ~25 | Charge storage applications [4] |
Corrosion Resistance | Resists HCl, H₂SO₄, HNO₃ | Durability in chemical reactors [6] |
Mechanical and Thermoelectric Behavior
Elastic constant calculations (C₁₁, C₁₂, C₄₄) confirm mechanical stability, with a Pugh’s ratio (B/G) of 1.9 indicating intrinsic ductility [7]. Under pressure, the Seebeck coefficient increases while electrical conductivity declines marginally, yielding a maximum power factor of 25 μW/cm·K² at 1200 K and 50 GPa. This arises from increased charge carrier effective mass and electron-entropy enhancement at elevated temperatures [2] [8]. The compound’s low thermal conductivity (~1.8 W/m·K at 300 K) further supports thermoelectric utility by maintaining a high temperature gradient during energy conversion [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1